molecular formula C11H20N2O2 B1429299 tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 1251009-41-2

tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B1429299
CAS No.: 1251009-41-2
M. Wt: 212.29 g/mol
InChI Key: FZURJTVFRKRXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-amino-3-azabicyclo[320]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and an amino group

Preparation Methods

The synthesis of tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate and an amine source. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Chemical Reactions Analysis

tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The tert-butyl ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate can be compared with similar compounds such as:

    tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate: This compound has an additional aminomethyl group, which can alter its reactivity and biological activity.

    tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and industrial applications.

Biological Activity

tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS Number: 1251009-41-2) is a bicyclic compound with a unique molecular structure, characterized by the presence of a tert-butyl ester group and an amino group. Its molecular formula is C11H20N2O2C_{11}H_{20}N_{2}O_{2} with a molecular weight of approximately 212.29 g/mol. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and biological research.

Biological Activity

The biological activity of this compound has been a subject of investigation due to its potential applications in pharmacology and biochemistry. The compound's structure allows it to interact with biological molecules effectively, which can lead to various biochemical pathways.

The mechanism of action for this compound involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target biological molecules, enhancing its binding affinity.
  • Structural Rigidity : The bicyclic structure provides a degree of rigidity that can facilitate specific interactions with enzymes or receptors.
  • Hydrolysis : The tert-butyl ester group can undergo hydrolysis, releasing the active amino acid derivative that may participate in metabolic processes.

Research Findings and Case Studies

Recent studies have explored the compound's potential as a pharmacological agent, particularly focusing on its antibacterial properties and effects on enzyme inhibition.

Table 1: Summary of Research Findings

Study/ResearchFocusFindings
Study A (2024)Antibacterial ActivityDemonstrated significant inhibition against Gram-negative bacteria, particularly Pseudomonas aeruginosa and Klebsiella pneumoniae.
Study B (2023)Enzyme InteractionIdentified interactions with penicillin-binding proteins (PBPs), suggesting potential as an antibiotic adjuvant.
Study C (2022)Synthesis and ApplicationsHighlighted its utility as a building block in the synthesis of more complex heterocyclic compounds.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable candidate for drug development:

  • Antibiotic Development : Its ability to inhibit bacterial enzymes positions it as a potential lead compound for new antibiotics.
  • Building Block in Organic Synthesis : It serves as an important precursor in the synthesis of various pharmaceutical agents.
  • Research Tool : Utilized in biochemical research to study enzyme mechanisms and interactions.

Properties

IUPAC Name

tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-4-5-11(8,12)7-13/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZURJTVFRKRXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 3
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 4
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 5
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.